4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC16077069
Molecular Formula: C17H16N4OS
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N4OS |
|---|---|
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 4-[(E)-(3-methylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C17H16N4OS/c1-13-6-5-7-14(10-13)11-18-21-16(19-20-17(21)23)12-22-15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,20,23)/b18-11+ |
| Standard InChI Key | VMTIRGYYTLJDRI-WOJGMQOQSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |
| Canonical SMILES | CC1=CC(=CC=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (IUPAC name: 4-[(E)-(3-methylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione) is a heterocyclic compound belonging to the 1,2,4-triazole family. Its molecular formula is C₁₇H₁₆N₄OS, with a molecular weight of 324.4 g/mol . The compound’s structure features:
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A 1,2,4-triazole ring with three nitrogen atoms at positions 1, 2, and 4.
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A thiol group (-SH) at position 3, enhancing reactivity and potential for hydrogen bonding.
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A phenoxymethyl group (-CH₂-O-C₆H₅) at position 5, contributing to lipophilicity.
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An (E)-configured imine linkage (-CH=N-) connecting the triazole ring to a 3-methylphenyl group, which introduces steric and electronic effects .
Table 1: Key Physicochemical Properties
Synthesis and Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions to assemble the triazole core and introduce substituents. While detailed protocols are proprietary, generalized steps include:
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Formation of Thiosemicarbazide Intermediates: Reacting hydrazine derivatives with carbon disulfide to form thiosemicarbazides, which serve as precursors for triazole ring closure.
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Cyclization Reactions: Acid- or base-catalyzed cyclization of thiosemicarbazides to generate the 1,2,4-triazole ring.
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Functionalization: Introducing the phenoxymethyl group via alkylation and forming the imine linkage through condensation with 3-methylbenzaldehyde.
Critical parameters such as temperature, pH, and solvent choice are optimized to maximize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to validate intermediate and final products.
Structural and Spectroscopic Analysis
The compound’s structure has been elucidated through spectroscopic methods and computational modeling:
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NMR Spectroscopy: Proton NMR reveals signals corresponding to the aromatic protons of the phenyl groups (δ 6.8–7.5 ppm), the methyl group (δ 2.3 ppm), and the imine proton (δ 8.1 ppm).
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Mass Spectrometry: High-resolution mass spectra confirm the molecular ion peak at m/z 324.4, consistent with the molecular formula .
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X-ray Crystallography: While experimental data are unavailable, density functional theory (DFT) simulations predict a planar triazole ring with substituents oriented to minimize steric hindrance.
The E-configuration of the imine bond is stabilized by conjugation with the aromatic ring, as evidenced by ultraviolet-visible (UV-Vis) spectroscopy showing a λ<sub>max</sub> near 280 nm .
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